molecular formula C13H22N2 B15169794 Pyrazine, 2-heptyl-3,5-dimethyl- CAS No. 871791-49-0

Pyrazine, 2-heptyl-3,5-dimethyl-

Cat. No.: B15169794
CAS No.: 871791-49-0
M. Wt: 206.33 g/mol
InChI Key: VDZUUSBUGUAPBX-UHFFFAOYSA-N
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Description

Pyrazine, 2-heptyl-3,5-dimethyl- (C₁₃H₂₂N₂), is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with a heptyl chain at position 2 and methyl groups at positions 3 and 3. Pyrazines are widely recognized for their roles in flavor chemistry, biological activity, and industrial applications .

Properties

CAS No.

871791-49-0

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

2-heptyl-3,5-dimethylpyrazine

InChI

InChI=1S/C13H22N2/c1-4-5-6-7-8-9-13-12(3)15-11(2)10-14-13/h10H,4-9H2,1-3H3

InChI Key

VDZUUSBUGUAPBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC=C(N=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine derivatives, including 2-heptyl-3,5-dimethylpyrazine, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with heptanal in the presence of an acid catalyst, followed by methylation at the 3- and 5-positions using methyl iodide . Another approach involves the condensation of 2,5-dimethylpyrazine with heptanal under acidic conditions .

Industrial Production Methods

Industrial production of pyrazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-heptyl-3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pyrazine, 2-heptyl-3,5-dimethyl-, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular membranes can disrupt microbial cell walls, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
Pyrazine, 2-heptyl-3,5-dimethyl- C₁₃H₂₂N₂ 206.33 g/mol 2-heptyl, 3/5-methyl Long alkyl chain; low volatility (inferred)
2-Butyl-3,5-dimethylpyrazine C₁₀H₁₆N₂ 164.25 g/mol 2-butyl, 3/5-methyl Moderate volatility; bioactive
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ 136.19 g/mol 3-ethyl, 2/5-methyl Higher volatility; roasted aroma
3-Isopentyl-2,5-dimethylpyrazine C₁₁H₁₈N₂ 178.28 g/mol 3-isopentyl, 2/5-methyl Branched chain; nutty aroma

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., heptyl) reduce volatility and increase hydrophobicity compared to ethyl or butyl substituents, influencing solubility and flavor release .
A. Anti-Inflammatory and Immune Modulation
  • DPP4 Inhibition : 2-Butyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine inhibit dipeptidyl peptidase-4 (DPP4), a protein linked to autoimmune diseases and T-cell regulation .
  • BCHE Interaction : Methyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) target butyrylcholinesterase (BCHE), promoting systemic inflammation via IL-6 and C-reactive protein modulation .
B. Antioxidant and Anticancer Properties
  • Antioxidant Activity : Pyrazines with ethyl or propyl chains (e.g., 3,5-dimethyl-2-propylpyrazine) demonstrate radical-scavenging effects, as observed in Streptomyces spp. .
  • Cytotoxicity: Norharman (a β-carboline alkaloid often co-occurring with pyrazines) exhibits antitumor activity against colon cancer cells .

Aroma Profiles and Sensory Impact

Compound Name Odor Description Threshold (mg/L) Key Sources
2-Heptyl-3,5-dimethylpyrazine* Likely earthy, nutty (inferred) N/A Fermented foods (hypothetical)
3-Ethyl-2,5-dimethylpyrazine Nutty, roasted coffee, potato 0.04 Tea, roasted nuts
2-Ethyl-3,5-dimethylpyrazine Peanut, caramel, coffee 0.06 Coffee, baked goods
Tetramethylpyrazine Nutty, chocolate, burnt 0.12 Maotai liquor, soy sauce

Notes:

  • Longer alkyl chains (e.g., heptyl) likely increase odor thresholds due to reduced volatility, requiring higher concentrations for sensory detection .
  • Branched chains (e.g., isopentyl) introduce complex aroma nuances, such as herbal or floral notes .

Case Study :

  • In coffee roasting, 3-ethyl-2,5-dimethylpyrazine increases with roasting degree, contributing to nutty and caramel-like aromas .

Analytical Data (GC-MS)

Compound Name Retention Index (Nonpolar Column) Key m/z Fragments
3-Ethyl-2,5-dimethylpyrazine 1078–1088 136, 121, 93
2-Ethyl-3,5-dimethylpyrazine 1084–1088 136, 121, 93
2-Heptyl-3,5-dimethylpyrazine* ~1300 (estimated) 206, 191, 163

Methodology :

  • Polar columns (e.g., DB-WAX) improve resolution for alkylpyrazines .
  • Mass spectra of heptyl-substituted pyrazines would show dominant [M-15]⁺ fragments due to methyl loss .

Q & A

What experimental designs are optimal for studying the release mechanisms of pyrazines like 2-heptyl-3,5-dimethylpyrazine in multiphase systems?

Answer:
To study release mechanisms, researchers should employ headspace analysis using solid-phase microextraction (SPME) coupled with gas chromatography (GC). Key considerations include:

  • System Selection : Compare lipid (e.g., canola oil), aqueous (buffer ± myofibrillar proteins), and emulsion models to assess phase-specific interactions .
  • Protein Interactions : Use SDS-PAGE to monitor protein unfolding at interfaces, which reduces pyrazine release in emulsions due to hydrophobic binding .
  • Quantitative Metrics : Calculate volatile release indexes (e.g., via GC peak area normalization) to quantify availability in headspace .

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